molecular formula C20H14FN5O3S B3396585 N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide CAS No. 1019102-35-2

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

Cat. No. B3396585
M. Wt: 423.4 g/mol
InChI Key: KUIZJZVDGSSOAF-UHFFFAOYSA-N
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Description

“N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole derivatives have been studied for their pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of precursors under specific conditions . For example, a compound with a similar structure was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The structure contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For example, the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent resulted in the formation of a new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . For example, a compound with a similar structure has an empirical formula of C10H8FNOS and a molecular weight of 209.24 .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O3S/c1-12-10-18(23-19(27)15-4-2-3-5-17(15)26(28)29)25(24-12)20-22-16(11-30-20)13-6-8-14(21)9-7-13/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZJZVDGSSOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
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N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
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N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
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N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Reactant of Route 5
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N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Reactant of Route 6
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

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